A Comprehensive Technical Guide to 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene (CAS 343305-41-9)
A Comprehensive Technical Guide to 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene (CAS 343305-41-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Monomer
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a fluorinated styrene monomer that holds significant promise in the development of advanced materials. Its unique molecular architecture, featuring a polymerizable vinyl group, a tetrafluorinated aromatic ring, and a thermally labile tert-butoxy protecting group, makes it a valuable building block for a variety of applications. The presence of fluorine atoms imparts desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymers. The tert-butoxy group serves as a protecting group for the phenol functionality, which can be readily deprotected under acidic conditions to yield a highly functionalized polymer. This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this versatile monomer.
Physicochemical Properties
The key physicochemical properties of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and for its processing into polymeric materials.
| Property | Value |
| CAS Number | 343305-41-9 |
| Molecular Formula | C₁₂H₁₂F₄O |
| Molecular Weight | 252.22 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, ethyl acetate) |
Synthesis and Purification
The synthesis of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route involves the reaction of a suitable pentafluorinated styrene precursor with a tert-butoxide source.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most likely synthetic route involves the reaction of pentafluorostyrene with sodium tert-butoxide. The electron-withdrawing nature of the fluorine atoms on the aromatic ring activates the para-position for nucleophilic attack.
Caption: Proposed synthesis workflow for 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol based on analogous reactions reported in the literature. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
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Pentafluorostyrene
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Sodium tert-butoxide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of pentafluorostyrene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium tert-butoxide (1.1 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons (typically in the range of 5.0-7.0 ppm) and a singlet for the nine equivalent protons of the tert-butyl group (around 1.3-1.5 ppm).
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¹³C NMR: The spectrum would display signals for the vinyl carbons, the aromatic carbons (with characteristic C-F couplings), and the carbons of the tert-butyl group.
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¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this molecule, two distinct signals are expected for the two sets of non-equivalent fluorine atoms on the aromatic ring.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=C stretching of the vinyl group, C-F stretching vibrations, and C-O stretching of the ether linkage.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Polymerization and Applications
The vinyl group of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene makes it a versatile monomer for the synthesis of fluorinated polymers via various polymerization techniques, most commonly free-radical polymerization.
Free-Radical Polymerization
The polymerization can be initiated using common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer, poly(4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene), possesses a unique combination of properties derived from its fluorinated backbone and the protected hydroxyl functionality.
Caption: Polymerization and subsequent deprotection workflow.
Properties of Poly(4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene):
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High Thermal Stability: The fluorinated backbone contributes to excellent thermal resistance.
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Chemical Inertness: The polymer is expected to be resistant to a wide range of chemicals.
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Hydrophobicity: The fluorine and tert-butyl groups impart a high degree of hydrophobicity and low surface energy.
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Processability: The polymer is soluble in various organic solvents, allowing for easy processing into films and coatings.
Deprotection to Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene)
A key feature of this polymer is the ability to remove the tert-butoxy protecting group to unmask the phenolic hydroxyl group. This transformation is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).
Protocol for Deprotection:
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Dissolve the poly(4-(tert-butoxy)-2,3,5,6-tetrafluorostyrene) in DCM.
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Add an excess of TFA to the solution and stir at room temperature.
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Monitor the reaction by IR spectroscopy (disappearance of the tert-butyl C-H stretches and appearance of a broad O-H stretch).
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Precipitate the resulting poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) in a non-solvent such as hexanes or methanol.
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Collect the polymer by filtration and dry under vacuum.
The resulting poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) is a highly functional material with potential applications in:
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Membranes for Fuel Cells: The acidic phenolic protons can contribute to proton conductivity.
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Photoresists: The change in polarity upon deprotection can be utilized in photolithography.
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Surface Modification: The hydroxyl groups can be further functionalized to tailor surface properties.
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High-Performance Coatings: The fluorinated backbone provides durability and resistance.
Safety and Handling
As with all chemicals, 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene is a valuable and versatile monomer for the synthesis of advanced fluorinated polymers. Its straightforward synthesis, coupled with the ability to undergo polymerization and subsequent deprotection, opens up a wide range of possibilities for creating materials with tailored properties for demanding applications in electronics, energy, and coatings. Further research into the polymerization kinetics and the properties of the resulting polymers will undoubtedly unlock the full potential of this promising building block.
References
No direct peer-reviewed articles detailing the synthesis and full characterization of 4-(tert-Butoxy)-2,3,5,6-tetrafluorostyrene were identified in the search. The provided information is based on analogous chemical principles and data from suppliers and related compounds. For specific applications and detailed procedures, consulting primary literature on fluorinated polymers and styrenic monomers is recommended.
